Benzhydrylamine Hydrochloride: A Comprehensive Technical Guide
Benzhydrylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrylamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and organic synthesis. Its rigid diphenylmethane backbone serves as a foundational scaffold for a wide array of pharmacologically active molecules. This document provides an in-depth overview of the fundamental properties, synthesis, purification, and spectral characterization of benzhydrylamine hydrochloride. Furthermore, it explores its application in drug development, exemplified by the wakefulness-promoting agent Modafinil, and details the associated signaling pathways. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols and data presented in a clear, accessible format to support research and development endeavors.
Core Properties of Benzhydrylamine Hydrochloride
Benzhydrylamine hydrochloride is the salt form of 1,1-diphenylmethylamine, valued for its stability and utility as a synthetic intermediate.[1]
Physical and Chemical Properties
The fundamental physical and chemical identifiers and properties of benzhydrylamine hydrochloride are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | diphenylmethanaminium chloride | [1] |
| Synonyms | 1,1-Diphenylmethylamine hydrochloride, α-Aminodiphenylmethane HCl | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 5267-34-5 | [1] |
| Molecular Formula | C₁₃H₁₄ClN | [1] |
| Molecular Weight | 219.71 g/mol | [1] |
| Melting Point | 293-295 °C | [1] |
| Solubility | Sparingly soluble in cold water. | [1] |
| Storage Conditions | Store at 0-8 °C, protect from moisture. | [1] |
Spectral Data
The following tables provide characteristic spectral data for the free base, benzhydrylamine, which is structurally representative for analytical purposes.
¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons | [2],[3] |
| ~ 5.15 | Singlet | 1H | Methine proton (CH) | [2] |
| ~ 1.70 | Singlet | 2H | Amine protons (NH₂) | [2] |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~ 145.0 | Quaternary aromatic C | [4],[1] |
| ~ 128.5 | Aromatic CH | [4],[1] |
| ~ 127.0 | Aromatic CH | [4],[1] |
| ~ 126.5 | Aromatic CH | [4],[1] |
| ~ 58.0 | Methine C (CH-NH₂) | [4],[1] |
FT-IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~ 3370, ~3300 | Medium | N-H stretching (asymmetric & symmetric) | [1],[3] |
| ~ 3060, ~3020 | Medium | Aromatic C-H stretching | [1],[3] |
| ~ 1600, ~1490 | Strong | Aromatic C=C bending | [1],[3] |
| ~ 1450 | Strong | CH₂ scissoring | [1],[3] |
| ~ 700, ~740 | Strong | Monosubstituted benzene bending | [1],[3] |
Synthesis and Purification Protocols
The synthesis of benzhydrylamine hydrochloride is typically a multi-step process. A common and effective route involves the formation of a benzophenone oxime intermediate, followed by reduction and salt formation.
Experimental Protocol: Synthesis
This process is divided into two primary stages: the synthesis of the benzophenone oxime intermediate and its subsequent conversion to benzhydrylamine, followed by salt formation.
Stage 1: Synthesis of Benzophenone Oxime [2][5]
-
Reagents & Setup: In a round-bottomed flask, combine benzophenone (10 g, 0.055 mol), hydroxylamine hydrochloride (6 g, 0.086 mol), 95% ethanol (20 mL), and water (4 mL).
-
Reaction Initiation: While stirring or shaking, add sodium hydroxide pellets (11 g, 0.275 mol) to the mixture in portions. The reaction may become exothermic; cool the flask with tap water if necessary.
-
Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
-
Precipitation: After reflux, cool the flask. Pour the contents into a beaker containing a solution of concentrated hydrochloric acid (30 mL) in water (200 mL). A white solid (benzophenone oxime) will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
-
Drying: Dry the collected benzophenone oxime. The crude product is typically of sufficient purity for the next step. The expected yield is approximately 98-99%.
Stage 2: Reduction and Salt Formation to Benzhydrylamine Hydrochloride [2][6]
This stage is adapted from a patented industrial process utilizing a Leuckart-type reaction followed by hydrolysis.
-
Reaction Setup: Combine benzophenone (100g), formamide (148g), and a catalyst such as 200-300 mesh chromatographic silica gel (10g) in a suitable reaction vessel.
-
Leuckart Reaction: Heat the mixture to 185-190 °C and maintain the reaction for 3-4 hours. This step forms N-formyl-benzhydrylamine.
-
Workup of Intermediate: Cool the reaction mixture and add water. Stir to disperse the mixture, then collect the solid product by filtration. Wash and dry the solid to yield the crude N-formyl-benzhydrylamine.
-
Hydrolysis: Transfer the dried intermediate to a flask with absolute ethanol (e.g., 360ml for 120g of intermediate) and add concentrated hydrochloric acid (e.g., 110g).
-
Reflux: Heat the mixture to reflux and maintain for approximately 1.5 hours to ensure complete hydrolysis.
-
Crystallization and Isolation: Cool the solution to induce crystallization of benzhydrylamine hydrochloride. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying the final benzhydrylamine hydrochloride product. An ethanol/water solvent system is often suitable for amine hydrochlorides.[7]
-
Solvent Preparation: Prepare a solvent mixture, for example, 80% ethanol in water.
-
Dissolution: Place the crude benzhydrylamine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.
Applications in Drug Development & Signaling Pathways
The benzhydryl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs. Its derivatives exhibit a wide range of biological activities, including antihistaminic, antiviral, and anticancer properties.
Case Study: Modafinil and the Dopamine Transporter
A prominent example of a drug featuring a benzhydryl-like core is Modafinil, a wakefulness-promoting agent used to treat narcolepsy.[1] Although not a direct amine derivative, its synthesis often involves benzhydryl intermediates. The primary mechanism of action of Modafinil involves the inhibition of the dopamine transporter (DAT).[1][2]
The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.[2] By blocking DAT, Modafinil increases the extracellular concentration of dopamine, enhancing alertness and wakefulness.[1]
Visualization of Synthetic and Signaling Pathways
The following diagrams illustrate the key experimental workflow for synthesis and the signaling pathway affected by Modafinil.
Caption: Synthetic workflow for Benzhydrylamine HCl.
Caption: Modafinil's mechanism of action on the DAT.
Safety and Handling
Benzhydrylamine hydrochloride is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1] In case of contact, flush the affected area with copious amounts of water.[1] During combustion, it may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]
Conclusion
Benzhydrylamine hydrochloride remains a cornerstone intermediate for the synthesis of a multitude of biologically active compounds. This guide has provided a detailed summary of its core properties, including comprehensive tables of physical and spectral data. The experimental protocols for its synthesis and purification offer a practical basis for laboratory work. Understanding its role as a scaffold, as illustrated by the mechanism of Modafinil, highlights its continued importance in drug discovery and development. The data and methodologies presented herein serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzhydrylamine(91-00-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
